![molecular formula C7H3Cl2F3O2S B174821 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 132481-85-7](/img/structure/B174821.png)
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 132481-85-7 . It has a molecular weight of 279.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 279.07 . The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H .Scientific Research Applications
Synthesis of β-Arylated Thiophenes
This compound can be used to synthesize β-arylated thiophenes via palladium catalyzed desulfitative arylation . This process is crucial in the production of various organic compounds, particularly in the pharmaceutical industry.
Production of 2,5-Diarylated Pyrrole
It also plays a significant role in the synthesis of 2,5-diarylated pyrrole . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery due to their biological activity.
Intermediate in Pesticide Production
This compound is used as an intermediate in the production of pesticides . Pesticides are substances used to control pests, including insects, weeds, and plant diseases. The use of this compound in pesticide production indicates its importance in agriculture.
Intermediate in Dye Production
It is also used as an intermediate in the production of dyes . Dyes are substances used to add color to textiles, paper, and other materials. This highlights the compound’s role in the textile and paper industries.
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions typically involve the replacement of the chloride group with the nucleophile.
Biochemical Pathways
The products of its reactions, such as sulfonamides, sulfonic esters, and sulfonic acids, can have various biological activities depending on their structure and the nature of the nucleophile involved in their formation .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions that form various products . The pH of the environment can also affect the reactivity of the compound .
properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUNAGQKGXFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622954 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132481-85-7 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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